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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the binding and subsequent invasion of

various cell lines by Yersinia invasin. The data presented herein is crucial for understanding

the tropism of invasin-expressing pathogens and for the development of targeted therapeutic

strategies.

Quantitative Comparison of Invasin-Mediated
Cellular Invasion
While direct kinetic studies detailing the binding affinity (Kd) of invasin to a wide array of cell

lines are not extensively documented in a single comparative study, the efficiency of invasin-

mediated cellular entry serves as a crucial surrogate for assessing the strength and outcome of

these interactions. The following table summarizes key findings from studies that have

quantitatively assessed the invasion of different cell lines by Yersinia species expressing

invasin or cells coated with invasin derivatives.
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Cell Line Description
Invasion
Efficiency/Binding
Characteristics

Reference

HEp-2
Human epidermoid

carcinoma

A strong correlation

exists between the

level of invasin

production by different

Yersinia

pseudotuberculosis

strains and their ability

to enter HEp-2 cells.

[1]

[1]

CHO
Chinese Hamster

Ovary

Similar to HEp-2 cells,

a direct correlation is

observed between

invasin expression

levels and the

efficiency of bacterial

entry.[1] A genetically

modified invasin

containing an RGD

motif demonstrated

enhanced

internalization into

CHO cells.[2]

[1][2]

Caco-2 Human colorectal

adenocarcinoma

Internalization of

Yersinia enterocolitica

into fully differentiated

Caco-2 cells is

mediated by the high-

affinity binding of

invasin to β1 integrins.

[3][4] Interestingly, an

invasin variant with an

RGD motif did not

show enhanced

[2][3][4]
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internalization in

Caco-2 cells,

suggesting cell-type

specific responses to

invasin modifications.

[2]

GD25
Mouse β1-integrin

deficient

GD25 cells

transfected to express

the β1A isoform of

integrin were capable

of internalizing

invasin-expressing

bacteria, while cells

expressing the β1B

isoform could bind but

not internalize the

bacteria. This

highlights the critical

role of the β1A

cytoplasmic tail in

mediating uptake.[5]

[5]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.

Below are protocols for key assays used to quantify invasin-cell binding and subsequent

invasion.

Gentamicin Protection Assay for Bacterial Invasion
This assay is a gold standard for quantifying the number of viable intracellular bacteria.

Principle: Gentamicin is an aminoglycoside antibiotic that cannot penetrate the eukaryotic cell

membrane. Therefore, it is used to kill extracellular bacteria, allowing for the selective

quantification of intracellular bacteria that are protected within the host cells.

Protocol:
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Cell Culture: Plate the desired cell lines (e.g., HeLa, Caco-2, CHO) in 24-well tissue culture

plates and grow them to confluence.

Bacterial Culture: Grow Yersinia strains expressing invasin overnight in an appropriate broth

medium.

Infection:

Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS).

Infect the cells with the bacterial suspension at a specific multiplicity of infection (MOI).

Centrifuge the plates at low speed to facilitate contact between bacteria and cells.

Incubate for a defined period (e.g., 1-2 hours) to allow for bacterial entry.

Gentamicin Treatment:

Aspirate the medium and wash the cells three times with PBS to remove non-adherent

bacteria.

Add fresh cell culture medium containing gentamicin (typically 50-100 µg/mL) to each well.

Incubate for 1-2 hours to kill all extracellular bacteria.

Cell Lysis and Quantification:

Wash the cells again with PBS to remove the gentamicin.

Lyse the cells with a solution of Triton X-100 (e.g., 0.1-1% in PBS) to release the

intracellular bacteria.

Serially dilute the lysate and plate on appropriate agar plates.

Incubate the plates overnight and count the resulting colony-forming units (CFUs) to

determine the number of viable intracellular bacteria.

Cell Adhesion Assay
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This method quantifies the binding of bacteria or purified invasin to the surface of cultured

cells.

Principle: This assay measures the total number of bacteria or the amount of protein bound to

the cell surface after a defined incubation period and subsequent washing steps.

Protocol:

Cell Culture: Grow the target cell lines to confluence in multi-well plates (e.g., 48- or 96-well).

Bacterial/Protein Preparation:

For bacterial adhesion, prepare a bacterial suspension as described for the gentamicin

protection assay.

For protein adhesion, coat the wells with purified invasin protein at a known

concentration.

Binding:

Add the bacterial suspension or a solution of fluorescently labeled invasin to the cell

monolayers.

Incubate for a specified time to allow for binding.

Washing: Gently wash the wells multiple times with PBS to remove unbound bacteria or

protein.

Quantification:

For bacteria: Lyse the cells and plate the lysate for CFU counting.

For purified protein: If the protein is labeled (e.g., with a fluorescent tag), the amount of

bound protein can be quantified using a plate reader. Alternatively, bound protein can be

detected using a specific primary antibody followed by a secondary antibody conjugated to

an enzyme for colorimetric detection.

Quantitative Flow Cytometry for Binding Analysis
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Flow cytometry offers a high-throughput method to quantify the percentage of cells with bound

invasin and the relative amount of invasin bound per cell.

Principle: Cells are incubated with fluorescently labeled invasin or with unlabeled invasin
followed by a fluorescently labeled anti-invasin antibody. The fluorescence intensity of

individual cells is then measured by a flow cytometer.

Protocol:

Cell Preparation: Harvest the cell lines and prepare a single-cell suspension.

Labeling:

Incubate the cells with a saturating concentration of fluorescently labeled invasin or

unlabeled invasin.

If using unlabeled invasin, wash the cells and then incubate with a fluorescently labeled

secondary antibody that specifically recognizes invasin.

Washing: Wash the cells to remove unbound reagents.

Flow Cytometry Analysis:

Resuspend the cells in a suitable buffer for flow cytometry.

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of

thousands of individual cells.

The data can be used to determine the percentage of positive cells and the mean

fluorescence intensity, which is proportional to the amount of bound invasin.

Signaling Pathways and Experimental Workflows
The binding of invasin to host cell integrins initiates a cascade of intracellular signals that lead

to cytoskeletal rearrangements and bacterial uptake. The following diagrams illustrate these

processes.
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Gentamicin Protection Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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